molecular formula C20H22N4O3S B2544068 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide CAS No. 392321-14-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide

Cat. No.: B2544068
CAS No.: 392321-14-1
M. Wt: 398.48
InChI Key: AMEBWWMVLYPMLH-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is a hybrid molecule combining adamantane and 1,3,4-thiadiazole pharmacophores. Adamantane derivatives are renowned for their antiviral properties, particularly against influenza and HIV , while 1,3,4-thiadiazoles exhibit antimicrobial and antitrypanosomal activities . The compound’s structure features a planar 1,3,4-thiadiazole ring with a bulky adamantane substituent at position 5 and a nitrobenzamide group at position 2 . Its crystal structure (monoclinic, space group P2₁/n) reveals N–H⋯N hydrogen bonding, forming supramolecular chains that influence packing and solubility . The melting point is reported at 441–443 K (168–170°C), comparable to other thiadiazole derivatives .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23(17(25)15-2-4-16(5-3-15)24(26)27)19-22-21-18(28-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEBWWMVLYPMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives significantly impact their physicochemical profiles:

Compound Name / ID Substituents Molecular Weight Melting Point (°C) logP/logD Polar Surface Area (Ų)
Target compound 5-(Adamantan-1-yl), N-methyl-4-nitrobenzamide Not provided 168–170 Not reported Not reported
Compound 5e 5-((4-Chlorobenzyl)thio), 2-(5-isopropyl-2-methylphenoxy)acetamide Not reported 132–134 Not reported Not reported
Compound 5h 5-(Benzylthio), 2-(2-isopropyl-5-methylphenoxy)acetamide Not reported 133–135 Not reported Not reported
Compound in 4-[Bis(2-methoxyethyl)sulfamoyl]benzamide 534.7 Not reported 4.712/3.5636 94.925
  • Adamantane vs. Thioether Substituents : The adamantane group in the target compound enhances rigidity and lipophilicity compared to thioether-linked substituents (e.g., benzylthio in 5h ). This may improve metabolic stability but reduce aqueous solubility.
  • Nitrobenzamide vs. In contrast, the sulfamoyl group in ’s compound introduces hydrogen-bonding capacity (PSA = 94.925 Ų), favoring solubility but limiting membrane permeability.

Crystal Packing and Solubility

  • The target compound’s crystal structure features alternating hydrophilic (hydrogen-bonded chains) and hydrophobic (adamantane layers) regions , which may result in intermediate solubility compared to purely hydrophobic thioether derivatives (e.g., 5h ).
  • In contrast, the sulfamoyl compound’s high PSA (94.925 Ų) suggests better solubility but may require formulation aids for bioavailability.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features:

  • Adamantane moiety : Known for its rigid structure, which enhances pharmacological properties.
  • Thiadiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Nitrobenzamide group : Imparts electron-withdrawing properties, potentially enhancing biological interactions.

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of thiadiazole : Starting from 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-thiol.
  • Methylation : Using methyl iodide to obtain the N-methyl derivative.
  • Coupling reactions : Employing standard peptide coupling reagents (e.g., EDC or DCC) to couple with 4-nitrobenzoic acid derivatives.

Anticancer Activity

Research has shown that derivatives of thiadiazole containing adamantane exhibit promising anticancer properties. In vitro studies demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Mechanism of Action : Induction of apoptosis through up-regulation of BAX and down-regulation of Bcl-2 proteins .

The most potent compounds showed IC50 values ranging from 71.5 nM to 85 nM against wild-type EGFR and even lower against mutant types (37.85 - 41.19 nM) compared to established drugs like Lapatinib .

Molecular Docking Studies

Molecular docking studies indicated that the binding energy scores for the most active derivatives ranged from -19.19 to -22.07 Kcal/mol, suggesting strong interactions with the active site of EGFR . This reinforces the potential for these compounds in targeting specific cancer pathways.

Additional Biological Activities

Beyond anticancer effects, compounds similar to this compound have also been investigated for:

  • Antimicrobial properties : Demonstrated efficacy against various bacterial strains.
  • Cognitive enhancement : Some derivatives are being explored for their potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease.

Case Study 1: Anti-Proliferative Properties

A study synthesized a series of adamantane-based thiadiazole derivatives and evaluated their anti-proliferative activity against several cancer cell lines. The findings highlighted the significant apoptotic effects and potential as therapeutic agents in oncology .

Case Study 2: EGFR Inhibition

Another investigation focused on the inhibitory effects on EGFR, comparing new derivatives with existing treatments. The results indicated that certain compounds exhibited superior potency against both wild-type and mutant forms of EGFR, showcasing their therapeutic promise in targeted cancer therapies .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Use CHCl₃:EtOH (1:1) for slow crystallization to enhance purity .
  • Catalysis : Triethylamine (TEA) can improve acetylation or alkylation steps .
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., methyl protons at δ 2.60–2.62 ppm, ethyl groups at δ 1.28–1.33 ppm) and HRMS .

How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating:

  • Planarity : The thiadiazole ring (r.m.s. deviation ~0.009 Å) and substituent coplanarity (e.g., C13–N3–C2–S1 torsion angle = 175.9°) .
  • Hydrogen Bonding : N–H⋯N interactions form supramolecular chains along specific crystallographic axes .
  • Packing : Alternating hydrophilic/hydrophobic layers due to adamantane’s rigidity and nitrobenzamide polarity .

Q. Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with SHELX programs for refinement .
  • Software : SHELXL for structure solution and ORTEP-3 for graphical representation .

What computational methods predict the compound’s stability and target interactions in biological systems?

Advanced Research Question

  • Docking Studies : AutoDock Vina or Glide can model binding to enzymes like lipoxygenase (15-LOX) or kinases, leveraging the nitro group’s electron-withdrawing effects .
  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (FMOs) to assess reactivity .
  • MD Simulations : GROMACS evaluates solvation dynamics and ligand-protein stability over time .

Q. Key Parameters :

  • HOMO-LUMO Gap : Correlates with kinetic stability.
  • Binding Affinity : Predicted ΔG values for target inhibition (e.g., 15-LOX IC₅₀ < 10 μM in related analogues) .

How do structural modifications influence the compound’s biological activity, and what are the SAR trends?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Adamantane Moiety : Enhances lipophilicity and membrane permeability, critical for CNS targeting .
  • Nitro Group : Electron-deficient aromatic systems improve interactions with redox-active enzymes (e.g., nitroreductases in cancer cells) .
  • Thiadiazole Core : Rigidity optimizes π-π stacking with protein aromatic residues .

Q. Experimental Validation :

  • Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., IC₅₀ values for derivatives in 4–20 μM range) .
  • Enzyme Inhibition : Fluorometric assays for 15-LOX or aromatase activity .

How can contradictions in crystallographic data (e.g., thermal parameters, disorder) be resolved during refinement?

Advanced Research Question

  • Disorder Handling : Use PART instructions in SHELXL to model split positions, with occupancy refinement .
  • Thermal Parameters : Apply anisotropic displacement parameters (ADPs) for non-H atoms; constrain H-atoms with riding models (e.g., Uiso(H) = 1.2–1.5 Ueq(C)) .
  • Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles .

Q. Case Study :

  • In , the N–H bond was refined freely (N–H = 0.88±0.01 Å), while C–H bonds used fixed riding models .

What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Basic Research Question

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1660 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR: Methyl groups at δ 2.60–2.62 ppm; aromatic protons at δ 7.13–7.43 ppm .
    • ¹³C NMR: Adamantane carbons at δ 25–40 ppm; carbonyl at δ ~170 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁N₅O₂S: calculated 392.1494, observed 392.1496) .

What strategies mitigate challenges in biological assays, such as low solubility or off-target effects?

Advanced Research Question

  • Solubility Enhancement : Use DMSO/PEG-400 mixtures or β-cyclodextrin inclusion complexes .
  • Selectivity Screening : Kinome-wide profiling (e.g., Eurofins Panlabs) to identify off-target kinase interactions.
  • Metabolic Stability : Liver microsome assays (e.g., t₁/₂ in human hepatocytes >60 min) .

How does the nitro group’s electronic nature influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Electrophilicity : The nitro group activates the benzamide ring toward nucleophilic attack (e.g., SNAr with amines/thiols).
  • Computational Support : Fukui indices (DFT) identify electrophilic centers at the nitro-adjacent carbon .
  • Experimental Data : In related compounds, nitro substitution increases reaction rates by 3–5× compared to halogenated analogues .

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